Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene
Description
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene is a diazene (N=N)-linked derivative of benzo-15-crown-5, a crown ether characterized by a central benzene ring fused to a 15-membered macrocycle containing five oxygen atoms . The parent benzo-15-crown-5 (C₁₄H₂₀O₅, MW 268.3) is widely used in supramolecular chemistry for its selective binding of alkali and alkaline-earth metal ions due to its cavity size (~1.5–2.0 Å) . The diazene modification introduces redox-active azo groups, enabling applications in photoresponsive materials, ion-sensing probes, and coordination chemistry .
Synthesis typically involves functionalizing the 15-position of benzo-15-crown-5 with diazene moieties. For example, coupling crown ether amines with nitrosobenzene derivatives under acidic conditions yields stable azo-crown ethers . The compound’s structure has been confirmed via NMR, HRMS, and X-ray crystallography in related analogs, with key features including planar azo linkages and conformational flexibility in the crown ether backbone .
Properties
Molecular Formula |
C28H38N2O10 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)diazene |
InChI |
InChI=1S/C28H38N2O10/c1-3-25-27(39-19-15-35-11-7-31-5-9-33-13-17-37-25)21-23(1)29-30-24-2-4-26-28(22-24)40-20-16-36-12-8-32-6-10-34-14-18-38-26/h1-4,21-22H,5-20H2 |
InChI Key |
GYEVINVEPNTDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)N=NC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene involves:
Step 1: Synthesis of the Benzopentaoxacyclopentadecin Unit
This macrocyclic ether is typically synthesized via high-dilution cyclization methods to favor intramolecular ring closure over polymerization. The synthetic route often starts from di- or poly-hydroxy precursors and involves etherification reactions under controlled conditions.Step 2: Functionalization of the Macrocycle
Introduction of functional groups such as carboxylates or amines on the macrocycle allows for further chemical modification. For the diazene derivative, the presence of amine groups or diazene precursors on the macrocycle is essential.Step 3: Diazene Formation (Azo Coupling)
The diazene (–N=N–) linkage is introduced by coupling two macrocyclic units through diazotization reactions or azo coupling chemistry. This typically involves:- Conversion of amine groups on the macrocycle to diazonium salts.
- Coupling of two diazonium-functionalized macrocycles to form the diazene bridge.
This synthetic approach is supported by detailed methodologies in crown ether chemistry and azo dye synthesis.
Specific Synthetic Routes and Key Reactions
High-Dilution Cyclization:
To synthesize the benzopentaoxacyclopentadecin ring, high-dilution conditions are applied to react diols or polyols with appropriate alkylating agents, minimizing intermolecular reactions and favoring macrocyclization.Gabriel Synthesis Adaptation:
The incorporation of amine functionalities on the macrocycle can be achieved by Gabriel synthesis or related methods, providing the necessary amino groups for diazotization.Diazotization and Coupling:
The amino-functionalized macrocycles are treated with nitrous acid (generated in situ from sodium nitrite and acid) to form diazonium salts, which are then coupled under controlled pH and temperature to form the diazene linkage between two macrocycles.
Experimental Conditions and Optimization
Solvent Systems:
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for cyclization and coupling reactions to enhance solubility and reaction rates.Temperature Control:
Low temperatures (0–5 °C) are maintained during diazotization to stabilize diazonium intermediates and prevent side reactions.Purification:
The final diazene-linked macrocycles are purified by chromatographic techniques, including column chromatography on silica gel or preparative HPLC, to separate the desired product from unreacted starting materials and side products.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Macrocycle formation | High-dilution cyclization | Dilute solution, reflux in DMF | 40–60 | Critical to avoid polymerization |
| Amination of macrocycle | Gabriel synthesis | Reflux in ethanol, base present | 70–85 | Provides amine groups for diazotization |
| Diazotization | Nitrous acid treatment | 0–5 °C, acidic aqueous medium | 80–90 | Formation of stable diazonium salt |
| Diazene coupling | Azo coupling | Room temperature, neutral pH | 50–75 | Forms diazene bridge between macrocycles |
Research Findings and Analytical Characterization
NMR Spectroscopy:
Proton and carbon NMR confirm the macrocycle integrity and successful diazene formation by characteristic chemical shifts and coupling patterns.UV-Vis Spectroscopy:
The diazene linkage exhibits typical azo chromophore absorption bands, confirming the presence of the –N=N– group.Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight of the bis-macrocyclic diazene compound.X-ray Crystallography: Where available, crystal structures confirm the macrocyclic conformation and diazene linkage geometry.
Chemical Reactions Analysis
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Mechanism of Action
The mechanism of action of Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal cations, enhancing their reactivity and selectivity in various chemical reactions. This coordination can influence molecular targets and pathways, making the compound valuable in catalysis and other applications .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Selectivity Trends: Bulky substituents (e.g., dibutylamino in 15C5-Az-C4) reduce binding efficiency for small ions (Li⁺, Na⁺) but enhance selectivity for larger ions (Rb⁺, Cs⁺) .
- Structural Flexibility : Diazene-linked crown ethers exhibit reversible cis-trans isomerism under UV light, enabling switchable ion-binding behavior .
- Coordination Chemistry : Benzo-15-crown-5 derivatives form stable complexes with transition metals (e.g., Pd²⁺, K⁺), enabling applications in heterogeneous catalysis .
Biological Activity
Bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C34H44N2O14
- Molecular Weight : 676.70476 g/mol
- CAS Number : 69271-98-3
The compound features a unique structure characterized by multiple fused rings and functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Various studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antineoplastic Activity : Preliminary data suggest potential anticancer properties due to the ability of related compounds to induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against Staphylococcus aureus and E. coli | |
| Antifungal | Active against Candida albicans | |
| Anticancer | Induces apoptosis in various cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may interact with bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- DNA Interaction : Similar compounds have been shown to intercalate DNA strands or inhibit topoisomerases leading to cell death.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various derivatives of benzopentaoxacyclopentadecin compounds:
- Methodology : Compounds were tested against several bacterial strains using disk diffusion and broth microdilution methods.
- Results : The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis, indicating significant antibacterial activity .
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of benzopentaoxacyclopentadecin derivatives on cancer cell lines:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bis(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazene, and how can reaction efficiency be optimized?
- Methodology : Begin by replicating literature-based procedures involving cyclization of polyether precursors followed by diazene coupling. Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts) to improve yield. For example, using dioxane under reflux with piperazine derivatives (as in analogous syntheses) may enhance ring closure efficiency . Purification via column chromatography with gradient elution is recommended to isolate the diazene product from byproducts. Track reaction progress using TLC and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the complex polyether and diazene moieties. X-ray crystallography is critical for confirming stereochemistry, while Fourier-transform infrared (FTIR) spectroscopy can validate functional groups (e.g., N=N stretching at ~1540 cm⁻¹). Pair these with elemental analysis and HPLC (>95% purity threshold) to ensure batch consistency .
Q. How can researchers integrate this compound into a broader theoretical framework for supramolecular or coordination chemistry studies?
- Methodology : Anchor experiments in host-guest chemistry theories (e.g., macrocyclic ligand behavior) or redox-active diazenes’ electronic properties. Design titration experiments (e.g., UV-Vis spectrophotometry) to quantify binding constants with metal ions or organic substrates. Compare results to computational models (DFT) to validate hypothesized interactions .
Advanced Research Questions
Q. How can the environmental fate and stability of this compound be systematically assessed under varying abiotic conditions?
- Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL) to evaluate hydrolysis, photolysis, and thermal degradation. Use simulated sunlight (Xe lamp) for photostability tests and LC-MS to identify degradation products. Measure partition coefficients (log P) and soil sorption (Kd) to model environmental distribution .
Q. What experimental designs are optimal for resolving contradictions in reported reactivity data (e.g., pH-dependent stability vs. catalytic activity)?
- Methodology : Implement a split-plot factorial design with controlled variables (pH, temperature, ionic strength). Use ANOVA to isolate confounding factors. For example, if conflicting data arise from buffer interactions, test phosphate vs. Tris buffers across pH 3–11. Validate findings with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s reactivity in novel catalytic or biomedical applications?
- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate models against experimental redox potentials (cyclic voltammetry). For docking studies (e.g., enzyme inhibition), employ AutoDock Vina with flexible residue sampling and MM-GBSA binding energy calculations .
Q. What strategies address challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?
- Methodology : Functionalize the benzopentaoxacyclopentadecin core via regioselective substitutions (e.g., SNAr at electron-deficient positions). Optimize protecting groups (e.g., tert-butyl esters) to prevent diazene degradation during derivatization. Use parallel synthesis (96-well plates) with automated purification to screen derivatives .
Methodological Guidance for Data Contradictions
- Cross-Validation : Replicate conflicting studies using identical reagents and equipment (e.g., same HPLC column batch). Apply Bayesian statistics to assess reproducibility likelihood .
- Artifact Mitigation : Pre-treat solvents (e.g., degas dioxane to prevent peroxide formation) and validate analytical baselines (e.g., solvent-only controls in spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
